2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine
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Overview
Description
Alpha,beta-methylene-dGTP is a modified nucleoside triphosphate where the alpha,beta-oxygen linkage of natural deoxyguanosine triphosphate (dGTP) is replaced by a methylene group. This compound is known for its stability and resistance to hydrolysis, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta-methylene-dGTP typically involves the preparation of 2’-deoxynucleoside 5’-diphosphate precursors, followed by an enzymatic gamma-phosphorylation . The reaction conditions often require specific enzymes and controlled environments to ensure the correct formation of the methylene linkage.
Industrial Production Methods
Industrial production of alpha,beta-methylene-dGTP involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain consistency and effectiveness of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha,beta-methylene-dGTP undergoes various chemical reactions, including substitution and hydrolysis. Due to its modified structure, it is resistant to typical hydrolytic reactions that natural dGTP would undergo .
Common Reagents and Conditions
Common reagents used in reactions with alpha,beta-methylene-dGTP include specific enzymes that facilitate the incorporation of the compound into DNA or RNA strands. The conditions often involve controlled pH and temperature to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving alpha,beta-methylene-dGTP are typically modified nucleic acids that incorporate the stable triphosphate, allowing for studies on DNA replication and repair mechanisms .
Scientific Research Applications
Alpha,beta-methylene-dGTP is widely used in scientific research due to its stability and resistance to hydrolysis. Some of its applications include:
Mechanism of Action
The mechanism of action of alpha,beta-methylene-dGTP involves its incorporation into nucleic acids by DNA polymerases. Due to its resistance to hydrolysis, it acts as a chain terminator, preventing further elongation of the DNA strand. This property is particularly useful in studying the dynamics of DNA replication and repair .
Comparison with Similar Compounds
Alpha,beta-methylene-dGTP is unique due to its methylene linkage, which provides stability against hydrolysis. Similar compounds include other non-hydrolyzable nucleoside triphosphates such as alpha,beta-methylene-ATP and alpha,beta-methylene-CTP. These compounds share the common feature of a methylene linkage but differ in their nucleobase components, leading to varied applications and specificities .
Properties
Molecular Formula |
C11H18N5O12P3 |
---|---|
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H18N5O12P3/c12-11-14-9-8(10(18)15-11)13-3-16(9)7-1-5(17)6(27-7)2-26-29(19,20)4-30(21,22)28-31(23,24)25/h3,5-7,17H,1-2,4H2,(H,19,20)(H,21,22)(H2,23,24,25)(H3,12,14,15,18)/t5-,6+,7+/m0/s1 |
InChI Key |
JTBKCZGNQPBEJY-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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